molecular formula C10H13NO3 B13676320 2-Amino-4-isopropoxybenzoic acid

2-Amino-4-isopropoxybenzoic acid

Cat. No.: B13676320
M. Wt: 195.21 g/mol
InChI Key: KTZDGVKBSMLMNZ-UHFFFAOYSA-N
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Description

2-Amino-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and an isopropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-nitrobenzoic acid with iodopropane in the presence of potassium carbonate (K2CO3) to form the intermediate isopropyl 2-isopropoxy-4-nitrobenzoate. This intermediate is then hydrolyzed using 45% sodium hydroxide (NaOH) in a tetrahydrofuran-ethanol (THF-EtOH) mixture at 80°C to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to form amino derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halides (e.g., bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amino-substituted benzoic acids.

Scientific Research Applications

2-Amino-4-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropoxy group may influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-nitrobenzoic acid
  • 2-Hydroxy-4-isopropoxybenzoic acid
  • 4-Isopropoxybenzoic acid

Comparison

2-Amino-4-isopropoxybenzoic acid is unique due to the presence of both an amino group and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. For instance, 2-Amino-4-nitrobenzoic acid lacks the isopropoxy group, which affects its solubility and reactivity in different chemical environments.

Biological Activity

2-Amino-4-isopropoxybenzoic acid is an organic compound with significant pharmaceutical potential due to its unique structural features, including an amino group and an isopropoxy group attached to a benzoic acid framework. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}NO3_3, with a molecular weight of approximately 197.22 g/mol. The compound's structure is characterized by:

  • Amino Group : Positioned ortho to the carboxylic acid, enhancing its reactivity.
  • Isopropoxy Group : Located at the para position, influencing solubility and hydrophobic interactions.

These functional groups contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the isopropoxy group may enhance its hydrophobic interactions. This dual functionality allows for modulation of enzyme activity and receptor binding, leading to various pharmacological effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of benzoic acid derivatives, including this compound. These studies indicate that certain concentrations can induce cell death in cancer cell lines while showing minimal toxicity in normal fibroblasts .

Study 1: Inhibition of Inflammatory Pathways

A study focused on the anti-inflammatory effects of benzoic acid derivatives found that this compound significantly reduced the activity of key inflammatory enzymes in cell-based assays. The compound was tested at various concentrations (1 μg/mL and 10 μg/mL), demonstrating a dose-dependent inhibition of inflammatory markers without cytotoxicity .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed against several cancer cell lines (Hep-G2 and A2058). Results indicated that at concentrations below 10 μg/mL, the compound exhibited less than 5% growth inhibition, suggesting a favorable therapeutic window for further development .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Amino and isopropoxy groupsAnti-inflammatory, antimicrobial
2-Amino-4-nitrobenzoic acid Amino and nitro groupsAntimicrobial, cytotoxic
4-Isopropoxybenzoic acid Isopropoxy group onlyLimited biological activity reported

The presence of both an amino and an isopropoxy group in this compound enhances its solubility and reactivity compared to similar compounds, potentially leading to improved pharmacological profiles.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

KTZDGVKBSMLMNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)N

Origin of Product

United States

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